6-(Chloromethyl)-2-methylquinoline

Catalog No.
S9084342
CAS No.
M.F
C11H10ClN
M. Wt
191.65 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)-2-methylquinoline

Product Name

6-(Chloromethyl)-2-methylquinoline

IUPAC Name

6-(chloromethyl)-2-methylquinoline

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C11H10ClN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3

InChI Key

HJCKZNGTPNDMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CCl

6-(Chloromethyl)-2-methylquinoline is a chemical compound characterized by its quinoline structure, featuring a chloromethyl group at the 6-position and a methyl group at the 2-position. Its molecular formula is C11H10ClNC_{11}H_{10}ClN with a molecular weight of approximately 191.65 g/mol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, making it versatile for further functionalization.
  • Oxidation Reactions: This compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
  • Reduction Reactions: The quinoline ring can be reduced to yield tetrahydroquinoline derivatives, altering its chemical properties and reactivity .

Common Reagents and Conditions

  • Substitution: Typical reagents include sodium azide or potassium thiocyanate under mild conditions.
  • Oxidation: Agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized for these transformations .

Research indicates that 6-(Chloromethyl)-2-methylquinoline exhibits significant biological activity, particularly as an enzyme inhibitor. It can interact with specific molecular targets, potentially modulating signal transduction pathways and affecting various cellular functions. Its derivatives have been studied for antiproliferative activity against cancer cell lines, indicating its potential use in cancer therapy .

The synthesis of 6-(Chloromethyl)-2-methylquinoline typically involves the chloromethylation of 2-methylquinoline. One common method is the Blanc chloromethylation process, which employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This method allows for efficient incorporation of the chloromethyl group into the quinoline structure .

Industrial Production

In industrial settings, continuous flow processing may be used to optimize reaction efficiency and yield, ensuring higher purity and consistency in the final product.

6-(Chloromethyl)-2-methylquinoline has various applications in:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anticancer agents and enzyme inhibitors.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique chemical properties, it may find applications in developing new materials with specific functionalities .

Studies on 6-(Chloromethyl)-2-methylquinoline have focused on its interactions with biological macromolecules. It has been shown to bind to certain enzymes, inhibiting their activity and thus influencing metabolic pathways. The compound's ability to modify receptor interactions also suggests potential therapeutic applications in modulating cellular responses .

Several compounds share structural similarities with 6-(Chloromethyl)-2-methylquinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-MethylquinolineLacks the chloromethyl group; simpler structureLess reactive in substitution reactions
5-Chloromethyl-2-methylquinolineSimilar structure but without the methyl group at the 2-positionDifferent reactivity profile due to structural differences
QuinolineParent compound without substituentsNo functional groups; serves as a baseline structure

Uniqueness

The presence of both the chloromethyl and methyl groups in 6-(Chloromethyl)-2-methylquinoline enhances its reactivity and biological activity compared to its analogs. The chloromethyl group allows for further functionalization, while the methyl group contributes to stability and lipophilicity, making it particularly interesting for medicinal chemistry applications .

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

191.0501770 g/mol

Monoisotopic Mass

191.0501770 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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